molecular formula C19H21N3O4S B2642787 N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide CAS No. 425660-64-6

N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2642787
CAS No.: 425660-64-6
M. Wt: 387.45
InChI Key: MZKOJZUWFLDRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide is a heterocyclic compound featuring a bicyclic methanopyrido-diazocin core fused with a sulfonyl-linked phenylacetamide moiety. This structure combines a rigid nitrogen-containing bicyclic system with a sulfonamide group, which is often associated with bioactivity in medicinal chemistry. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and sulfonation, as observed in analogous compounds .

Properties

IUPAC Name

N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13(23)20-16-5-7-17(8-6-16)27(25,26)21-10-14-9-15(12-21)18-3-2-4-19(24)22(18)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKOJZUWFLDRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazocin ring system, sulfonylation, and acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s methanopyrido-diazocin core distinguishes it from other heterocyclic systems. Below is a structural comparison with key analogs:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol)*
N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide (Target) Methanopyrido-diazocin Sulfonyl, acetamide ~450 (estimated)
(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f) Pyrimido-pyrimidine, benzodiazepine Carboxamide, pyridinyl, benzyl ~750 (estimated)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Cyano, nitro, ester 560.56 (reported)
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) Oxadiazole Thiol, indole 189.23 (reported)

Notes:

  • The benzodiazepine core in 11f offers conformational flexibility, contrasting with the rigid bicyclic system of the target compound.

Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to lipophilic analogs like 11f .
  • Thermal Stability : The rigid bicyclic core may confer higher melting points (>200°C), similar to compound 1l (243–245°C) .

Biological Activity

N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex bicyclic system with a sulfonamide group which is known to enhance biological activity through various mechanisms. The IUPAC name is this compound. Its molecular formula is C21H23N3O4SC_{21}H_{23}N_3O_4S with a molecular weight of approximately 423.49 g/mol.

Research indicates that compounds similar to this compound may act as inhibitors of diguanylate cyclases (DGCs), enzymes that play a crucial role in bacterial signaling and biofilm formation. By inhibiting DGCs, these compounds can alter bacterial motility and biofilm development .

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of related compounds. For instance:

  • Inhibition of Biofilm Formation : Compounds that inhibit DGCs have been shown to reduce biofilm formation in various bacterial species such as Pseudomonas aeruginosa and Escherichia coli. This reduction is significant for treating chronic infections where biofilms are prevalent .

Anticancer Activity

There is emerging evidence suggesting that compounds in this class may exhibit anticancer properties:

  • Cell Cycle Regulation : Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression. For example, compounds targeting DGCs have been linked to decreased proliferation rates in tumor cell lines .

Case Studies

Several case studies illustrate the biological activity of this compound:

Study ReferenceFindings
Ross et al., 1987Identified DGC inhibitors affecting bacterial lifestyle transitions between planktonic and biofilm states.
Caly et al., 2015Demonstrated the role of c-di-GMP signaling in regulating virulence factors in bacteria.
Kim et al., 2018Showed that DGC inhibition leads to reduced synthesis of extracellular polysaccharides (EPS), crucial for biofilm stability.

Q & A

Q. Why does the compound degrade during HPLC analysis, and how to mitigate this?

  • Root Cause : Acidic/basic mobile phases or high temperatures may hydrolyze the sulfonamide bond.
  • Solution : Use neutral buffers (e.g., ammonium acetate) and lower column temperatures (25°C) .

Q. How to address low yields in the final acetamide coupling step?

  • Optimization :
  • Replace EDCl/HOBt with DCC/DMAP for better activation.
  • Increase reaction time (24–48 hrs) under inert atmosphere .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.